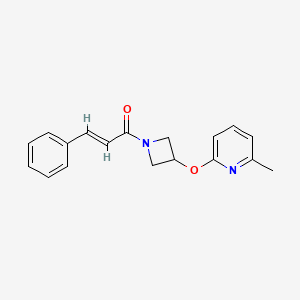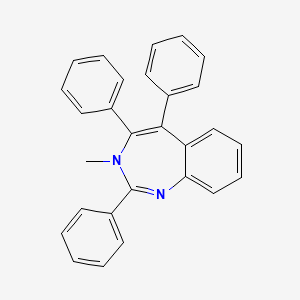
(E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. The starting materials might include 6-methylpyridine, azetidine, and cinnamaldehyde derivatives. The synthesis could involve:
Formation of the azetidine ring: This step might involve cyclization reactions under basic or acidic conditions.
Attachment of the pyridine ring: This could be achieved through nucleophilic substitution or coupling reactions.
Formation of the enone structure: This might involve aldol condensation or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could convert the enone to an alcohol or alkane.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents might include sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Reagents could include halogens, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it useful in the development of new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential pharmacological properties. It might act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one would depend on its specific interactions with biological targets. It might interact with proteins, nucleic acids, or other biomolecules through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other azetidine derivatives, pyridine-containing compounds, and enones. Examples could be:
- 1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylpropane
- 1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-ol
Uniqueness
The uniqueness of (E)-1-(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)-3-phenylprop-2-en-1-one lies in its combination of functional groups and structural features, which might confer unique chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C18H18N2O2 |
|---|---|
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
(E)-1-[3-(6-methylpyridin-2-yl)oxyazetidin-1-yl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H18N2O2/c1-14-6-5-9-17(19-14)22-16-12-20(13-16)18(21)11-10-15-7-3-2-4-8-15/h2-11,16H,12-13H2,1H3/b11-10+ |
InChI-Schlüssel |
JFWAPPMGIMMWRV-ZHACJKMWSA-N |
Isomerische SMILES |
CC1=NC(=CC=C1)OC2CN(C2)C(=O)/C=C/C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NC(=CC=C1)OC2CN(C2)C(=O)C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















